
ethyl (Z)-2-cyano-3-(methylamino)prop-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl (Z)-2-cyano-3-(methylamino)prop-2-enoate is an organic compound with a unique structure that includes a cyano group, a methylamino group, and an ester functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ethyl (Z)-2-cyano-3-(methylamino)prop-2-enoate can be synthesized through a multi-step process. One common method involves the reaction of ethyl cyanoacetate with methylamine under basic conditions to form the intermediate, which is then subjected to a Knoevenagel condensation with an aldehyde to yield the final product. The reaction conditions typically involve the use of a base such as sodium hydroxide or potassium carbonate, and the reactions are carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. The final product is usually purified through recrystallization or distillation.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl (Z)-2-cyano-3-(methylamino)prop-2-enoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine or other reduced forms.
Substitution: The ester and cyano groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines, alcohols, or thiols can react with the ester or cyano groups under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary amines or alcohols.
Aplicaciones Científicas De Investigación
Ethyl (Z)-2-cyano-3-(methylamino)prop-2-enoate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of polymers, resins, and other materials with specific properties.
Mecanismo De Acción
The mechanism by which ethyl (Z)-2-cyano-3-(methylamino)prop-2-enoate exerts its effects involves interactions with various molecular targets. The cyano and ester groups can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity. The compound may also undergo metabolic transformations that produce active metabolites, which can further interact with biological targets.
Comparación Con Compuestos Similares
Ethyl (Z)-2-cyano-3-(methylamino)prop-2-enoate can be compared with similar compounds such as:
Methyl (Z)-3-bromo-3-(4-methylbenzenesulfonyl)prop-2-enoate: This compound has a similar structure but includes a bromine and sulfonyl group, which can alter its reactivity and applications.
Methyl (Z)-3-bromo-3-(4-methylbenzenesulfonyl)prop-2-enoate:
The uniqueness of this compound lies in its combination of functional groups, which provides a versatile platform for various chemical reactions and applications.
Propiedades
Número CAS |
7154-54-3 |
|---|---|
Fórmula molecular |
C7H10N2O2 |
Peso molecular |
154.17 g/mol |
Nombre IUPAC |
ethyl (Z)-2-cyano-3-(methylamino)prop-2-enoate |
InChI |
InChI=1S/C7H10N2O2/c1-3-11-7(10)6(4-8)5-9-2/h5,9H,3H2,1-2H3/b6-5- |
Clave InChI |
MMTZGNBPPWAULQ-WAYWQWQTSA-N |
SMILES isomérico |
CCOC(=O)/C(=C\NC)/C#N |
SMILES canónico |
CCOC(=O)C(=CNC)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


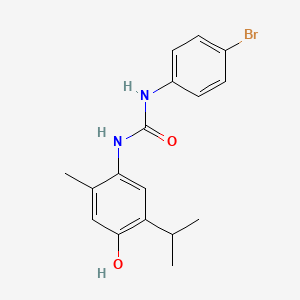


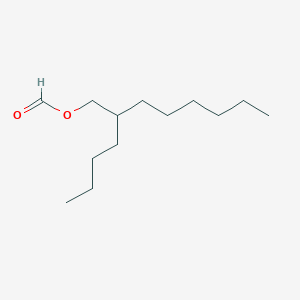

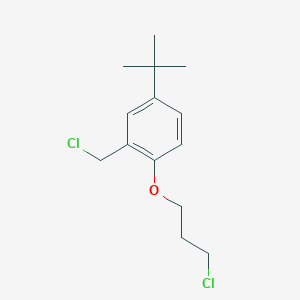
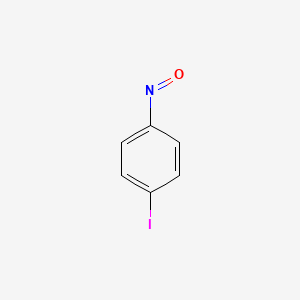

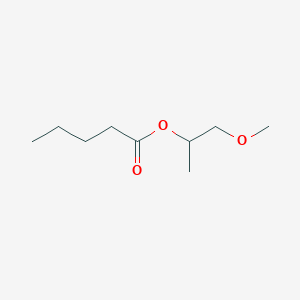
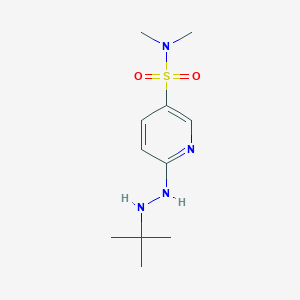

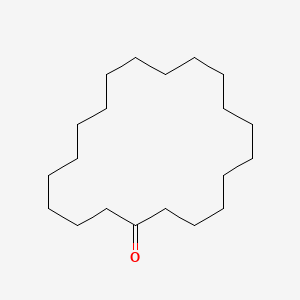
![2-[Benzyl(ethyl)amino]-1-(3,4-dichlorophenyl)ethanol](/img/structure/B14728872.png)

